molecular formula C11H12BrNO B1525135 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1187933-36-3

8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1525135
CAS RN: 1187933-36-3
M. Wt: 254.12 g/mol
InChI Key: HXBUGZUYESCKQM-UHFFFAOYSA-N
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Description

8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, commonly referred to as 8-Bromo-DDQ, is an organic compound that has been used in a variety of scientific research applications. 8-Bromo-DDQ is a brominated quinoline derivative that has been used for its ability to act as an oxidizing agent in organic synthesis. 8-Bromo-DDQ is a versatile and powerful reagent that has been used as a catalyst in a variety of reactions, and it has been used as a synthetic intermediate in the production of various compounds. In addition to its use in organic synthesis, 8-Bromo-DDQ has also been used in a variety of biochemical and physiological research applications.

Scientific Research Applications

8-Bromo-DDQ has been used in a variety of scientific research applications. 8-Bromo-DDQ has been used as a catalyst in a variety of organic reactions, including the synthesis of heterocyclic compounds, the synthesis of polycyclic aromatic hydrocarbons, and the synthesis of polymers. In addition, 8-Bromo-DDQ has been used in the production of pharmaceuticals and agrochemicals. 8-Bromo-DDQ has also been used in the synthesis of dyes and pigments, and it has been used as a reagent in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 8-Bromo-DDQ is not well understood. However, it is believed that 8-Bromo-DDQ acts as an oxidizing agent in organic synthesis. 8-Bromo-DDQ is believed to be able to oxidize organic compounds by donating electrons to the reaction. This electron donation is believed to be the mechanism by which 8-Bromo-DDQ is able to catalyze the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-Bromo-DDQ have not been well studied. 8-Bromo-DDQ is believed to be non-toxic and non-carcinogenic. However, it is important to note that 8-Bromo-DDQ is a strong oxidizing agent and should be handled with caution.

Advantages and Limitations for Lab Experiments

The advantages of 8-Bromo-DDQ for lab experiments include its low cost, its ease of synthesis, and its versatility. 8-Bromo-DDQ is a relatively inexpensive reagent, and it can be synthesized easily from readily available starting materials. In addition, 8-Bromo-DDQ is a versatile reagent that can be used in a variety of organic synthesis reactions.
The limitations of 8-Bromo-DDQ for lab experiments include its instability and its potential for toxicity. 8-Bromo-DDQ is a relatively unstable compound, and it can decompose rapidly in the presence of light or heat. In addition, 8-Bromo-DDQ is a strong oxidizing agent and should be handled with caution.

Future Directions

The potential future directions for 8-Bromo-DDQ include its use in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. In addition, 8-Bromo-DDQ could be used in the synthesis of polymers, heterocyclic compounds, and polycyclic aromatic hydrocarbons. 8-Bromo-DDQ could also be used in the synthesis of various compounds, such as peptides, proteins, and nucleic acids. Finally, 8-Bromo-DDQ could be used in the development of new catalysts and reagents for organic synthesis.

properties

IUPAC Name

8-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBUGZUYESCKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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